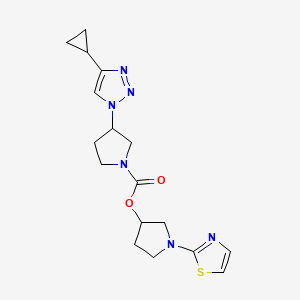

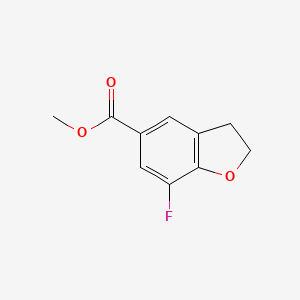

![molecular formula C18H15FN4S2 B2367914 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole CAS No. 862977-12-6](/img/structure/B2367914.png)

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]ethan-1-ol” is a structurally similar compound . It has a molecular weight of 263.36 and its IUPAC name is 2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]ethanol .

Synthesis Analysis

A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .

Molecular Structure Analysis

The InChI code for the similar compound “2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]ethan-1-ol” is 1S/C13H17N3OS/c17-10-9-15-5-7-16(8-6-15)13-14-11-3-1-2-4-12(11)18-13/h1-4,17H,5-10H2 .

Chemical Reactions Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

Physical And Chemical Properties Analysis

The similar compound “2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]ethan-1-ol” has a melting point of 103 - 104 degrees Celsius .

Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

Benzothiazole derivatives have emerged as promising anti-tubercular agents. Recent synthetic developments have led to the discovery of compounds that exhibit inhibitory activity against Mycobacterium tuberculosis . These molecules were compared with standard reference drugs, and their potency was evaluated both in vitro and in vivo.

Metal Extraction Ligands

The compound’s structure suggests potential as a ligand for metal extraction . Researchers have explored its ability to bind to metal ions, which could have applications in areas such as catalysis, environmental remediation, and materials science.

Antiviral Agents

Derivatives of this benzothiazole scaffold have shown promise as antiviral agents. They exhibit activity against various viruses, including dengue, flaviviruses, hepatitis C, respiratory syncytial virus, influenza, and herpes simplex viruses . These findings open avenues for drug development in the fight against viral infections.

Antimicrobial Properties

The compound and its derivatives have demonstrated antimicrobial activity against Gram-positive bacteria, including Bacillus subtilis and Bacillus thuringiensis . Such properties are valuable in combating bacterial infections and developing novel antibiotics.

Anticancer Potential

Studies have revealed that benzothiazole derivatives possess anticancer properties. They exhibit cytotoxic effects against HepG2 liver cancer cells and Ehrlich-Lettre ascites carcinoma cells . Further research into their mechanisms of action could lead to targeted cancer therapies.

Heterocyclic Drug Development

Benzothiazole, particularly at the carbon position 2, is a prominent heterocycle with diverse biological applications. These include anti-bacterial, anti-fungal, anti-oxidant, anti-malarial, anti-inflammatory, and anti-diabetic activities . Researchers continue to explore its potential as a scaffold for novel drug candidates.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4S2/c19-12-4-3-7-15-16(12)21-18(25-15)23-10-8-22(9-11-23)17-20-13-5-1-2-6-14(13)24-17/h1-7H,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHZLYHELKULAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=C(C=CC=C5S4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromonaphtho[1,2-d][1,2,3]oxadiazole](/img/structure/B2367831.png)

![8-(2,4-Dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![(2-Chloro-6-fluorophenyl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2367844.png)

![3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1-naphthylamino)ethyl]-2(1H)-pyridinone](/img/structure/B2367847.png)

![3-(4-Fluorophenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2367849.png)

![N-[(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2367851.png)

![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2367853.png)